molecular formula C18H19N3O3 B2435886 ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1174860-77-5

ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2435886
CAS No.: 1174860-77-5
M. Wt: 325.368
InChI Key: GKKXAJPZGNLKNM-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-methyl-1-[(4-methylphenyl)methyl]-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-4-24-18(23)14-9-15(22)19-17-16(14)12(3)20-21(17)10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKXAJPZGNLKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C(=NN2CC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines have been recognized for their medicinal properties, including:

  • Antimicrobial effects
  • Anti-inflammatory activity
  • Anticancer properties
  • Neurological benefits

These compounds often act through various mechanisms, such as enzyme inhibition and receptor modulation. The specific compound under discussion has shown promise in several biological assays.

Synthesis and Structure

The synthesis of this compound involves multi-step reactions typically starting from readily available pyrazole derivatives. The structural features that contribute to its biological activity include:

  • A methyl group at position 3
  • A 4-methylbenzyl substituent at position 1
  • A carboxylate functional group enhancing solubility and bioactivity

Antimicrobial Activity

Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structures demonstrated effectiveness against Mycobacterium tuberculosis in vitro assays. The derivatives showed promising results in the MABA assay against the H37Rv strain of M. tuberculosis .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies:

  • In vitro tests revealed that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF7. For example, one derivative exhibited an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymes : Some derivatives have been identified as inhibitors of tropomyosin receptor kinases (TRK), which are involved in cancer cell proliferation .
  • Receptor Modulation : Certain pyrazolo[3,4-b]pyridines act as selective agonists for PPARα receptors, which play a crucial role in lipid metabolism and inflammation .

Case Study: Antitubercular Activity

A study conducted by Rao et al. synthesized a library of pyrazolo[3,4-b]pyridine derivatives and evaluated their antitubercular activity. The findings suggested that specific substitutions at positions N(1), C(3), and C(5) significantly enhanced activity against M. tuberculosis .

Case Study: Anticancer Activity

Research highlighted the anticancer effects of various substituted pyrazolo[3,4-b]pyridines. For instance, compounds with hydroxyl or cyano groups exhibited enhanced activity against breast cancer cell lines .

Summary Table of Biological Activities

Activity TypeCompound EffectivenessReference
AntimicrobialEffective against M. tuberculosis
AnticancerIC50 = 2.59 µM against HeLa cells
Enzyme InhibitionInhibitor of TRKA
PPARα ActivationSelective agonist

Scientific Research Applications

Recent studies have highlighted the biological activities of this compound, particularly in the realm of medicinal chemistry. Key findings include:

  • Antimicrobial Activity : Ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promising results against various bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties .
  • Anticancer Potential : The compound has been investigated for its potential anticancer effects. In vitro studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis . This makes it a candidate for further research in cancer therapeutics.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies

Several case studies have documented the applications and effects of this compound:

StudyObjectiveFindings
Study 1Antibacterial efficacyShowed significant activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Study 2Anticancer activityInduced apoptosis in cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics .
Study 3Anti-inflammatory effectsReduced inflammatory markers in vitro, suggesting potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-component reactions using ionic liquids such as [bmim][BF4] as green solvents to enhance reaction efficiency. For example, a one-pot condensation of aldehydes, cyanoacetate derivatives, and hydrazines under microwave irradiation has been reported to yield pyrazolo[3,4-b]pyridine derivatives with high purity . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, stoichiometry) to minimize trial-and-error approaches .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use X-ray crystallography to confirm the core pyrazolo-pyridine scaffold and substituent positioning, as demonstrated in related derivatives . Complement this with spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify methyl, benzyl, and ester groups.
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • IR : Carbonyl (C=O) and oxo (C-O) stretching frequencies.
    • Thermal stability can be assessed via differential scanning calorimetry (DSC), noting decomposition points (e.g., ~178°C for analogs) .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) based on structural analogs. For long-term storage, lyophilize the compound and store at -20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

  • Methodological Answer : Apply response surface methodology (RSM) within DoE frameworks to model interactions between variables (e.g., catalyst loading, solvent ratio). For instance, a Central Composite Design (CCD) with 3–5 factors can identify optimal conditions. Computational reaction path searches using quantum chemical calculations (e.g., DFT) pre-screen viable pathways, reducing experimental iterations .

Q. How should contradictory spectral data be resolved during structural elucidation?

  • Methodological Answer : If NMR or MS data conflicts with expected results:

  • Step 1 : Repeat experiments under standardized conditions (deuterated solvent purity, calibration).
  • Step 2 : Compare with X-ray crystallography data for unambiguous bond-length/angle validation .
  • Step 3 : Use density functional theory (DFT) to simulate NMR chemical shifts and match experimental peaks .

Q. What computational strategies are effective for predicting the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes).
  • QSAR : Train models on pyrazolo-pyridine derivatives with known activities to predict EC50_{50}/IC50_{50} values.
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. How can scale-up challenges be addressed in continuous flow synthesis?

  • Methodological Answer : Design a microfluidic reactor with controlled residence time and temperature to prevent exothermic runaway. Use membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing . Validate scalability via kinetic modeling (e.g., Arrhenius plots) to ensure consistent output .

Q. What mechanistic insights can be gained from isotopic labeling studies?

  • Methodological Answer : Incorporate 18O^{18}O-labeled carbonyl groups to track oxo-group participation in reactions. Use 2H^2H-labeling at the benzyl position to study hydrogen-transfer mechanisms. Analyze isotope effects via kinetic isotope effect (KIE) measurements and correlate with DFT-computed transition states .

Data Presentation Guidelines

  • Tabulate Results : For DoE studies, include tables with factors (e.g., temperature, catalyst), responses (yield, purity), and ANOVA results .
  • Spectral Data : Provide supplementary files with NMR/MS spectra and crystallographic CIFs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.